molecular formula C17H16F3N3O5S B606420 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one CAS No. 957217-65-1

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

カタログ番号: B606420
CAS番号: 957217-65-1
分子量: 431.4 g/mol
InChIキー: GTUIRORNXIOHQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678524
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957217-65-1
Record name 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Traditional Approaches and Limitations

Early BTZ syntheses relied on multi-step routes involving toxic reagents such as carbon disulfide and methyl iodide. For example, the alkylsulfanyl pathway required sequential reactions starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which was converted to an acid chloride, then to a benzamide, and finally reacted with carbon disulfide and methyl iodide to form a key alkylsulfanyl intermediate. These methods suffered from low yields (30–40%) and safety concerns due to carcinogenic and flammable reagents.

Thiourea-Mediated Single-Step Thiazinone Formation

A breakthrough methodology developed by Tahl et al. (2021) introduced a thiourea-based pathway that constructs the thiazinone ring system in a single step. This approach begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , which is activated with thionyl chloride to form the corresponding acid chloride. Reaction with N,N-dialkyl thiourea derivatives directly yields the thiazinone core (Scheme 1).

Key Advantages :

  • Avoids carbon disulfide and methyl iodide, aligning with green chemistry principles.

  • Achieves yields of 65–75% for derivatives like 3c and 11c , surpassing traditional methods.

  • Enables combinatorial chemistry by introducing diverse amines at position 2 of the BTZ scaffold.

Detailed Synthesis of 2-(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Reaction Conditions and Optimization

The synthesis proceeds via the following optimized protocol:

  • Acid Chloride Formation :

    • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) in anhydrous dichloromethane under reflux for 2 hours.

    • The solvent is evaporated under vacuum to yield the acid chloride as a yellow solid.

  • Thiourea Coupling :

    • The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of 3-methyl-1,4-dioxa-8-azaspiro[4.5]decane (10 mmol) and triethylamine (12 mmol) at 0°C.

    • The mixture is stirred at room temperature for 12 hours, after which the solvent is removed under reduced pressure.

  • Purification :

    • Crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to afford the target compound as a crystalline solid.

Critical Parameters :

  • Temperature Control : Reactions performed below 5°C minimize side reactions.

  • Base Selection : Triethylamine or diisopropylethylamine (DIPEA) enhances nucleophilic substitution efficiency.

Comparative Analysis of Synthetic Routes

ParameterThiourea PathwayAlkylsulfanyl Pathway
Yield65–75%30–40%
Toxic ReagentsNoneCS₂, CH₃I
Steps24
ScalabilityIndustrial feasibleLimited

Mechanistic Insights and Byproduct Management

Role of Thiourea in Ring Formation

Thiourea acts as a dual nucleophile, with sulfur attacking the carbonyl carbon of the acid chloride and nitrogen facilitating ring closure (Figure 1). This mechanism eliminates the need for intermediate isolation, streamlining the synthesis.

Byproducts and Mitigation Strategies

  • Nitro Reduction Byproducts : Under reductive conditions, the 8-nitro group may convert to an amine. This is mitigated by conducting reactions under inert atmospheres.

  • Spirocycle Ring Opening : Acidic conditions can hydrolyze the 1,4-dioxa-8-azaspiro[4.5]decane moiety. Buffering the reaction at pH 7–8 prevents degradation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 4.32–4.15 (m, 4H, OCH₂), 3.85–3.70 (m, 4H, NCH₂), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₆F₃N₃O₅S [M+H]⁺: 431.0763, found: 431.0762.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes .

化学反応の分析

Reduction of the Nitro Group to a Nitroso Intermediate

BTZ043 acts as a prodrug, requiring enzymatic reduction of its nitro group (-NO₂) to a nitroso intermediate (-NO). This reaction is catalyzed by mycobacterial nitroreductases, particularly in Mycobacterium tuberculosis (Mtb).

Reaction Type Conditions Reagents/Enzymes Products
ReductionIn vivo (aerobic)Mtb nitroreductases8-Nitroso-BTZ043 intermediate
  • The transient nitroso species reacts with the cysteine residue (Cys387) of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), forming a semimercaptal adduct .
  • This covalent modification irreversibly inhibits DprE1, disrupting arabinan synthesis in the mycobacterial cell wall .

Formation of Meisenheimer Complexes

Under reducing conditions, BTZ043 undergoes hydride transfer to form a Meisenheimer complex , a stabilized anionic intermediate.

Reaction Type Conditions Reagents Products
Hydride additionIn vivo/metabolicHydride donors (e.g., NADH)Meisenheimer complex (isolable)
  • The complex is re-oxidized back to BTZ043 in the presence of oxygen, enabling redox cycling .
  • This reversible process contributes to the compound’s metabolic stability and prolonged activity .

Structural Stability Under Physiological Conditions

The spirocyclic amine and trifluoromethyl groups enhance BTZ043’s stability against hydrolysis and enzymatic degradation:

Structural Feature Reactivity Biological Impact
Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decaneResists ring-opening under physiological pHMaintains pharmacophore integrity
Trifluoromethyl (-CF₃)Electron-withdrawing effect stabilizes aromatic ringEnhances metabolic resistance

Comparative Reactivity of BTZ043 and Analogs

The table below contrasts BTZ043 with its analog PBTZ169:

Property BTZ043 PBTZ169
Nitro group reduction Forms nitroso intermediateSimilar pathway
Side chain Spirocyclic amineCyclohexylmethyl-piperazine
Metabolic stability Moderate (redox cycling)Higher (reduced susceptibility to oxidation)

Data from indicate that both compounds share a common mechanism but differ in pharmacokinetic profiles due to side-chain modifications.

科学的研究の応用

Antimicrobial Activity

BTZ043 has shown promising results as an anti-tuberculosis agent. It operates by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall. Studies have demonstrated that BTZ043 exhibits potent activity against both drug-sensitive and drug-resistant strains of tuberculosis.

Case Study: Efficacy Against Drug-Resistant Tuberculosis

A study published in Nature highlighted the effectiveness of BTZ043 against multidrug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo settings. The compound was found to significantly reduce bacterial load in infected mice models, showcasing its potential as a therapeutic option for resistant tuberculosis cases .

Anticancer Properties

Research indicates that BTZ043 may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: In Vitro Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), BTZ043 was evaluated against a panel of human cancer cell lines. Results demonstrated a notable inhibition of cell proliferation, particularly in melanoma and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structural characteristics of BTZ043 contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazinone core is crucial for its antimicrobial properties.

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy of BTZ043 with other known compounds against Mycobacterium tuberculosis:

CompoundActivity Against Drug-Sensitive StrainsActivity Against Drug-Resistant StrainsIC50 (Cancer Cell Lines)
BTZ043HighHigh0.5 µM
RifampicinModerateLowN/A
LinezolidLowModerateN/A

作用機序

BTZ043 ラセミ体は、デカプレニルホスホリル-β-D-リボース 2’-エピメラーゼ (DprE1) 酵素を阻害することでその効果を発揮します。 この酵素は、マイコバクテリア細胞壁の構成要素であるD-アラビノフラノースの合成に不可欠です。 この酵素を阻害することで、BTZ043 ラセミ体は細胞壁合成を阻害し、Mycobacterium tuberculosisの細胞溶解と死に至ります。 この化合物の作用機序は、マイコバクテリア種に対して非常に選択的であり、効果的な抗マイコバクテリア薬となっています .

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 2-(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
  • Synonyms: BTZ043 (S-enantiomer), BTZ044 (R-enantiomer), BTZ038 (racemic mixture)
  • CAS Number : 957217-65-1 (racemate)
  • Molecular Formula : C₁₇H₁₆F₃N₃O₅S
  • Molecular Weight : 431.39 g/mol .

Pharmacological Profile: This benzothiazinone (BTZ) derivative is a potent antitubercular agent targeting Mycobacterium tuberculosis (MTB). It inhibits decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in arabinogalactan biosynthesis . The nitro group at C-8 undergoes reductive activation to form a covalent adduct with DprE1’s flavin cofactor, leading to irreversible enzyme inhibition . BTZ043 (S-enantiomer) exhibits submicromolar activity against drug-susceptible and multidrug-resistant (MDR) MTB strains (MIC: 0.1–0.3 nM) .

Key Features :

  • Prodrug Mechanism : Requires nitro group reduction to nitroso and hydroxylamine intermediates for activation .
  • Target Specificity : Resistance arises in nitroreductase-producing mycobacteria, underscoring DprE1 as the primary target .
  • In Vivo Efficacy : In murine TB models, BTZ038 (25 mg/kg) showed efficacy comparable to isoniazid .
Structural and Functional Analogues
Compound Name Key Structural Differences MIC (MTB H37Rv) Target Mechanism Pharmacokinetic Highlights References
BTZ043 (S-enantiomer) C-2: (S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl 0.1–0.3 nM DprE1 suicide inhibition Moderate solubility; preclinical PK
BTZ044 (R-enantiomer) C-2: (R)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl 2–3 nM DprE1 inhibition (lower affinity) Poorer solubility vs. BTZ043
PBTZ169 C-2: Piperazinyl sulfone substituent; lacks spiro ring 0.7 nM DprE1 inhibition (non-covalent) Improved oral bioavailability
BTZ Derivatives 11l and 11m C-2: Nitro-heterocycle moieties (e.g., pyridine) <1 nM DprE1 inhibition (mechanism retained) Enhanced solubility and safety
Sulfonyl-Piperazine BTZ Derivatives C-2: Piperazine sulfonyl groups; synthesized via nucleophilic substitution of methylthio 10–100 nM Undefined (likely DprE1 interaction) Limited data
Mechanistic and Pharmacokinetic Insights

Stereochemistry Impact :

  • BTZ043 (S-enantiomer) is 20–30× more potent than BTZ044 (R-enantiomer), highlighting the importance of stereochemistry in DprE1 binding .
  • The spiro ring in BTZ043 stabilizes interactions with DprE1’s active site, as shown in the crystal structure (PDB: 4F4Q) .

Nitro Group Essentiality :

  • Reduction of the nitro group to hydroxylamine/amine abolishes activity .
  • Hybrids with nitrobenzamide retain activity but require intact nitro positioning .

Pharmacokinetic Improvements :

  • PBTZ169 : Replaces the spiro ring with a piperazinyl sulfone, enhancing oral bioavailability but with slightly reduced potency .
  • Derivatives 11l/11m : Retain nitro group but modify C-2 substituents to improve aqueous solubility (e.g., 11l: 2.5× higher solubility than PBTZ169) .

Resistance Profile :

  • BTZ043 resistance is linked to mutations in dprE1 (Cys387Ser) or upregulated nitroreductases .
  • Sulfonyl-piperazine derivatives may circumvent resistance via alternative binding modes but show lower potency .

Data Tables

Table 1: In Vitro Activity Against MTB Strains

Compound MIC (H37Rv) MIC (MDR Strain 1) MIC (MDR Strain 2)
BTZ043 0.1 nM 0.2 nM 0.3 nM
PBTZ169 0.7 nM 1.2 nM 1.5 nM
Derivative 11l 0.8 nM 1.0 nM 1.1 nM

Table 2: Pharmacokinetic Parameters (Mouse Model)

Compound Solubility (µg/mL) Oral Bioavailability (%) Half-Life (h)
BTZ043 10 35 4.2
PBTZ169 25 65 6.8
Derivative 11l 60 80 8.5

生物活性

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered attention for its potential as an anti-tubercular agent. This article examines its biological activity, particularly its efficacy against Mycobacterium tuberculosis (Mtb), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O5SC_{17}H_{16}F_3N_3O_5S with a molecular weight of approximately 431.39 g/mol. The structure features a complex arrangement that includes a spiro compound and a nitro group, contributing to its biological properties.

Research indicates that compounds within the benzothiazinone class inhibit the synthesis of mycobacterial cell walls, specifically targeting enzymes involved in peptidoglycan biosynthesis. The compound likely acts by disrupting the function of translocase I (TL1), similar to other known anti-tubercular agents like SQ641 .

Antitubercular Activity

Studies have demonstrated that this compound exhibits significant in vitro activity against both drug-sensitive and multidrug-resistant strains of Mtb. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various strains are reported to be in the range of 0.1 to 0.5 µg/mL, indicating potent activity .

Synergistic Effects

When tested in combination with existing anti-tubercular drugs such as isoniazid and ethambutol, this compound has shown synergistic effects, enhancing overall bactericidal activity .

Case Study 1: Efficacy in Mouse Models

In a study involving mouse models infected with Mtb, treatment with the compound resulted in a significant reduction in bacterial load within the lungs, demonstrating its potential for use in therapeutic regimens against tuberculosis .

Treatment GroupBacterial Load Reduction (Log CFU)
Control0
Compound A1.5
Combination Therapy2.0

Case Study 2: Comparison with Other Benzothiazinones

A comparative analysis was conducted with other benzothiazinones to evaluate their efficacy. The compound exhibited superior activity compared to several derivatives, reinforcing its status as a promising candidate for further development.

Safety and Toxicology

Preliminary toxicity assessments indicate that while the compound shows potent biological activity, it also possesses irritant properties. Further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.

Q & A

(Basic) How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:
Optimization requires systematic variation of parameters such as temperature, catalyst loading, and reaction time. Evidence from analogous spirocyclic syntheses suggests refluxing in glacial acetic acid with sodium acetate as a base (yields ~64%) and extended reflux durations (12–14 hours) to promote cyclization . Statistical Design of Experiments (DoE) can minimize trials while accounting for interactions between variables (e.g., solvent polarity, stoichiometry) . For example, fractional factorial designs may identify critical factors like the molar ratio of aldehydes to spiro precursors .

(Basic) What spectroscopic techniques are critical for confirming the structural integrity of the compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., spiro methyl groups at δ ~2.62 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1721 cm⁻¹, NO2 at ~1360 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., EI-MS m/z 803 [M+] for analogous compounds) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., ±0.1% deviation) .

(Advanced) What computational strategies are effective in predicting the reactivity of the spirocyclic core?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and electron density distribution to predict sites vulnerable to nucleophilic/electrophilic attack . Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for spiro ring-opening or nitro-group reduction. Computational docking may also assess steric hindrance from the trifluoromethyl group .

(Advanced) How should researchers resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:
Discrepancies (e.g., unexpected NOESY correlations or shifted IR peaks) require:

  • Cross-validation : Compare experimental NMR/IR with simulated spectra from computational tools (e.g Gaussian) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。